![molecular formula C15H12O4 B1449521 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one CAS No. 593278-92-3](/img/structure/B1449521.png)
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one
Übersicht
Beschreibung
“4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” is a chemical compound with the CAS Number: 593278-92-3 and a molecular weight of 256.26 . It has a linear formula of C15H12O4 .
Molecular Structure Analysis
The molecular structure of “4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” can be elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of similar compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Physical And Chemical Properties Analysis
The physical form of “4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” is solid . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Anti-Alzheimer and Anti-SARS-CoV-2 Activities
This compound has been studied for its potential anti-Alzheimer and anti-SARS-CoV-2 activities . The study was based on fluorescence behavior and molecular docking . The binding affinities of the examined ligands for Alzheimer receptors (AChE/1EVE, BChE/1POI, and BACE-1/3RTH) as well as coronavirus main protease (SARS-CoV-2 Mpro/6Y84) were estimated . Results showed that all studied molecules can interact with all four proteins effectively and can act as promising leads for further research studies .
Photophysical Properties
The photophysical properties of this compound were estimated using solvatochromic shift methods . This study was conducted at room temperature, using absorption and fluorescence spectroscopy techniques . With increasing solvent polarity, a bathochromic shift is observed in the absorption and fluorescence spectra of these compounds .
Antioxidant Efficacy
The compound’s antioxidant efficacy was assessed via DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging activity tests .
Preliminary Antitumor Activity
Preliminary antitumor activity was assessed by MTT (3-[4, 5-dimethylthiazol-2-yl]-2,5diphenyl tetrazolium bromide) test against MCF-7 and HeLa cancer cell lines .
Antibacterial Activity
The compound showed antibacterial activity against Haemophilus influenzae, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia using a disk diffusion technique .
Anti-infective Agent
Cell cycle analysis showed that this compound arrested the cell cycle at the S and G2/M phase in Candida albicans . Thus, it may have potential as an anti-infective agent in human microbial infections .
Aminolysis of 4-hydroxycoumarin
An efficient and simple procedure for the aminolysis of 4-hydroxycoumarin (1) and 4-hydroxy-6-methyl-2-pyrone (2) offers significant preparative advantages over the existing methods .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-phenylprop-2-enoyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-10-9-13(17)14(15(18)19-10)12(16)8-7-11-5-3-2-4-6-11/h2-9,17H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNOPUCVSSJIIN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




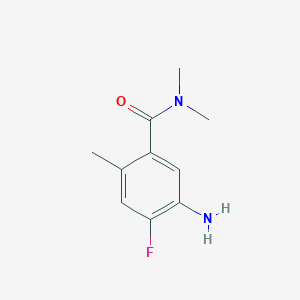

amine](/img/structure/B1449445.png)
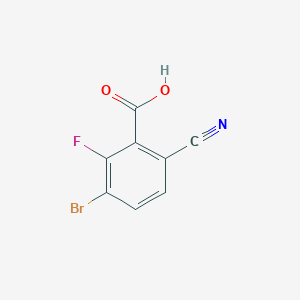
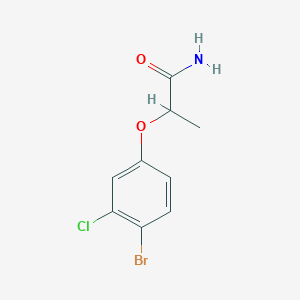

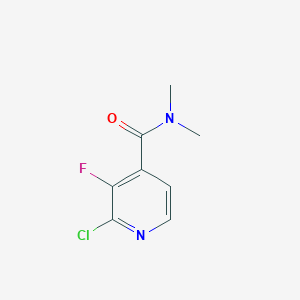
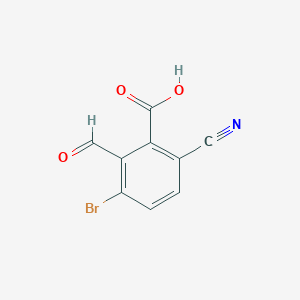
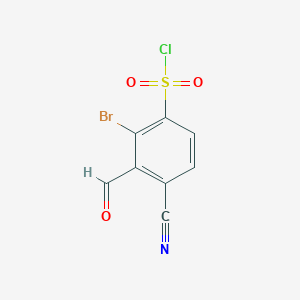
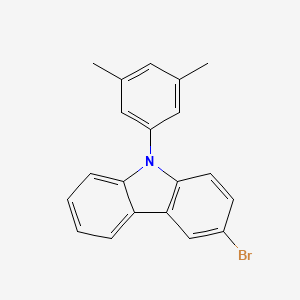

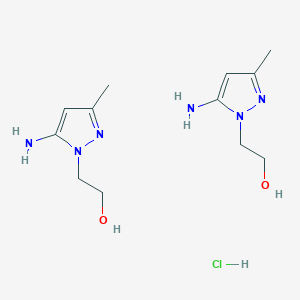
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)